molecular formula C8H7ClN2O2 B15319063 Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride

Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride

Cat. No.: B15319063
M. Wt: 198.60 g/mol
InChI Key: ZJCIMXCQOWZFDC-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method includes the use of molecular iodine (I2) as a catalyst in the presence of sodium acetate (NaOAc) to facilitate oxidative annulations . Another approach involves the use of trifluoromethanesulfonic anhydride (Tf2O) and 2-methoxypyridine (2-MeO-Py) for cyclic dehydration or arylation reactions .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of transition-metal-free sp3 C–H amination reactions has been established for large-scale synthesis, employing molecular iodine from 2-pyridyl ketones and alkylamines . These methods are operationally simple and can be conveniently carried out on a gram scale.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Utilizes reducing agents to remove oxygen functionalities or add hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulations can produce a variety of imidazo[1,5-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit insulin-regulated aminopeptidase, affecting various biological processes . The compound’s unique chemical structure allows it to modulate different pathways, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile chemical reactivity and broad range of applications across different scientific fields.

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

imidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)7-3-1-2-6-4-9-5-10(6)7;/h1-5H,(H,11,12);1H

InChI Key

ZJCIMXCQOWZFDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN2C(=C1)C(=O)O.Cl

Origin of Product

United States

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